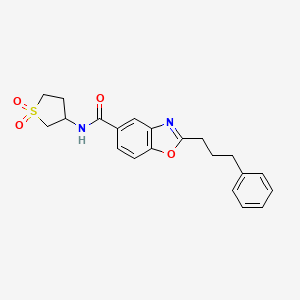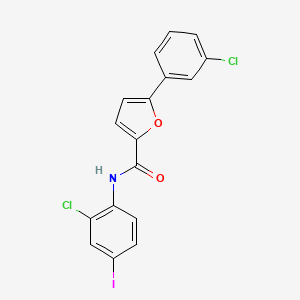
2-(cyclopropylamino)-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cyclopropylamino)-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. It was initially developed as a potential therapeutic agent for autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 has also been studied for its potential in the treatment of transplant rejection and certain types of cancers.
Wirkmechanismus
2-(cyclopropylamino)-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide works by inhibiting the activity of JAK enzymes, which play a key role in the signaling pathways of various cytokines and growth factors involved in immune responses. By blocking JAK activity, 2-(cyclopropylamino)-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells, leading to a decrease in inflammation and tissue damage.
Biochemical and Physiological Effects
2-(cyclopropylamino)-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide has been shown to have a selective and potent inhibitory effect on JAK enzymes, with a preference for JAK3 over other JAK isoforms. This selective inhibition is thought to contribute to its favorable safety profile compared to other JAK inhibitors. 2-(cyclopropylamino)-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide has also been shown to have a long half-life, allowing for once-daily dosing.
Vorteile Und Einschränkungen Für Laborexperimente
2-(cyclopropylamino)-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide has several advantages for use in laboratory experiments. It is a well-characterized and widely available compound, with established protocols for its synthesis and analysis. It has also been extensively studied in preclinical and clinical settings, providing a wealth of data on its pharmacological and toxicological properties.
One limitation of 2-(cyclopropylamino)-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide is its specificity for JAK3, which may limit its utility in certain experimental settings where inhibition of other JAK isoforms is required. Additionally, its potency and selectivity may make it difficult to achieve optimal dosing and minimize off-target effects.
Zukünftige Richtungen
For the development and application of 2-(cyclopropylamino)-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide include its potential in the treatment of other diseases and the development of more selective and potent JAK inhibitors.
Synthesemethoden
The synthesis of 2-(cyclopropylamino)-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide involves the reaction of 2-aminothiazole with 4-fluorobenzyl bromide, followed by the reaction with cyclopropylamine and N-methyl-1,3-propanediamine. The resulting product is then treated with thionyl chloride to yield the final compound.
Wissenschaftliche Forschungsanwendungen
2-(cyclopropylamino)-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, it has shown efficacy in reducing inflammation and joint damage in animal models of rheumatoid arthritis. In clinical trials, it has demonstrated significant improvement in disease activity and symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
2-(cyclopropylamino)-N-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3OS/c1-9-13(21-15(18-9)19-12-6-7-12)14(20)17-8-10-2-4-11(16)5-3-10/h2-5,12H,6-8H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZIOMFKCGEUHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2CC2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(3-methoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B6067587.png)
![1-(4-bromophenyl)ethanone [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone](/img/structure/B6067593.png)
![N-(3-fluorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6067597.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6067605.png)
![1-cyclopentyl-4-(2-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6067613.png)
![4-{1-[(2,5-dichlorophenyl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6067621.png)
![2-methoxy-2-phenyl-N-[1-(1-propyl-4-piperidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B6067643.png)
![1-(2-pyridinyl)-N-[4-(2-pyrimidinyloxy)benzyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6067649.png)
![4-{[2-(4-fluorophenyl)-1-piperidinyl]carbonyl}pyridazine](/img/structure/B6067662.png)
![{2-[(5-bromo-2-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6067677.png)
![2-[1-(benzylamino)-2-(3,4-diethoxyphenyl)ethylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6067688.png)
![3-chloro-4-fluoro-N-[4-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B6067693.png)

